![molecular formula C6H6Cl2N2O2 B6327124 Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate CAS No. 64736-58-9](/img/structure/B6327124.png)
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate
Overview
Description
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H6Cl2N2O2 and a molecular weight of 209.03 . It is a pale-yellow to yellow-brown solid . This compound is a ring-substituted-1H-imidazole-4-carboxylic acid derivative .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) . This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms within the imidazole ring and the ethyl group attached to the carboxylate group.Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 209.03 . More research is needed to provide a comprehensive analysis of its physical and chemical properties.Mechanism of Action
Mode of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Advantages and Limitations for Lab Experiments
The advantages of using ethyl 4,5-dichloro-1H-imidazole-2-carboxylate in laboratory experiments include its versatility, its high yield, and its ease of use. It can be used to synthesize a wide range of compounds and can be used in a variety of biochemical and physiological studies. The main limitation of using this compound is its lack of specificity, as it can interact with a wide range of molecules.
Future Directions
There are a number of potential future directions for research involving ethyl 4,5-dichloro-1H-imidazole-2-carboxylate. These include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. In addition, further research into its use as a reagent in organic synthesis and in various biochemical and physiological studies is needed. Finally, research into the development of new methods for the synthesis and purification of this compound is needed.
Scientific Research Applications
Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis and can be used to synthesize a wide range of compounds. It is also used in various biochemical and physiological studies, as it is a useful reagent for labeling or probing proteins and other molecules. In addition, it is used in drug discovery and development, as it can be used to modify small molecules to improve their pharmacological properties.
Safety and Hazards
The safety data sheet for Ethyl 4,5-dichloro-1H-imidazole-2-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in well-ventilated areas .
properties
IUPAC Name |
ethyl 4,5-dichloro-1H-imidazole-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2O2/c1-2-12-6(11)5-9-3(7)4(8)10-5/h2H2,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUBCRVJZVBQGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(N1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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